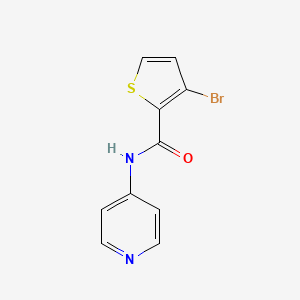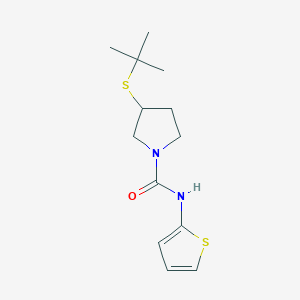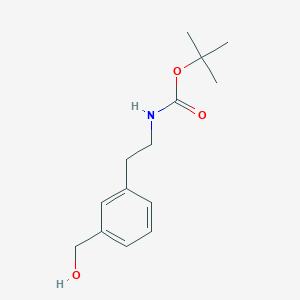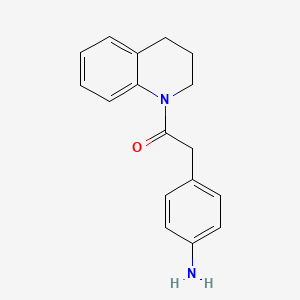
3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with a bromine atom and a pyridine ring attached via a carboxamide linkage
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to exhibit a wide range of therapeutic properties and diverse applications in medicinal chemistry . They have shown promising developments towards new technologies in electronics and have a wide variety of applications including agrochemical and pharmaceutical fields.
Mode of Action
It is synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .
Biochemical Pathways
Thiophene derivatives have been reported to exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Action Environment
It is known that the synthesis of this compound involves reactions carried out at specific temperatures , indicating that the reaction environment can influence the formation of the compound.
Biochemical Analysis
Biochemical Properties
It is known that thiophene-based analogs, which 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide is part of, have been found to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may have potential effects on various types of cells and cellular processes For instance, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 3-bromothiophene.
Formation of Carboxylic Acid: 3-Bromothiophene is then subjected to a carboxylation reaction using carbon dioxide in the presence of a strong base like butyllithium to form 3-bromothiophene-2-carboxylic acid.
Amidation: The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for bromination and carboxylation steps, as well as automated systems for amidation reactions.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki coupling reactions.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of dihydrothiophene derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of corrosion inhibitors and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(pyridin-2-yl)thiophene-2-carboxamide: Similar structure but with the pyridine ring attached at the 2-position.
3-Bromo-N-(pyridin-3-yl)thiophene-2-carboxamide: Similar structure but with the pyridine ring attached at the 3-position.
3-Bromo-N-(pyridin-4-yl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic behavior .
Properties
IUPAC Name |
3-bromo-N-pyridin-4-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2OS/c11-8-3-6-15-9(8)10(14)13-7-1-4-12-5-2-7/h1-6H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKKJKNSVIPFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2834319.png)

![N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide](/img/structure/B2834321.png)


![(E)-1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2834327.png)
![7-(2-chlorophenyl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-thiazepane](/img/structure/B2834328.png)

![4-(thiophene-2-sulfonyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2834332.png)

![tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate](/img/structure/B2834334.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2834336.png)

![N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2834338.png)
